molecular formula C20H25F3N4O B2903998 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034555-25-2

1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2903998
CAS No.: 2034555-25-2
M. Wt: 394.442
InChI Key: VVHVJATUXWWSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic small molecule belonging to the class of pyrazolyl-ureas, which are recognized as a privileged scaffold in medicinal chemistry and drug discovery . The molecular structure integrates a pyrazole heterocycle, a trifluoromethyl group, and a urea linker, features commonly associated with enhanced biological activity and pharmacokinetic properties. The trifluoromethyl group, in particular, is known to improve a molecule's metabolic stability and membrane permeability, making it a valuable addition in the design of bioactive compounds . Pyrazolyl-urea derivatives have demonstrated a wide spectrum of intriguing pharmacological activities in research settings, positioning them as valuable tools for investigating various disease pathways. A significant body of research has highlighted their potential as protein kinase inhibitors, with the ability to modulate intracellular signaling pathways crucial for cell proliferation and survival . For instance, a novel pyrazolyl-urea compound named GeGe-3 has shown potent anticancer and anti-angiogenic effects in preclinical studies, functioning through the presumptive targeting of specific kinases and the calcium-binding protein calreticulin, thereby disrupting cancer cell migration and metabolism . Furthermore, structurally related 3-pyrazolyl-ureas have been investigated as potent cannabinoid receptor (CB1) antagonists, providing insights into the endocannabinoid system . The urea moiety itself is a key pharmacophore, serving as an excellent hydrogen bond donor and acceptor, which facilitates strong and specific interactions with diverse biological targets . This compound is supplied for in vitro research use only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers can leverage this chemical as a key intermediate or a reference standard in the synthesis and biological evaluation of novel therapeutic agents, particularly in the fields of oncology and signal transduction.

Properties

IUPAC Name

1-cyclopentyl-3-(2-phenylethyl)-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4O/c21-20(22,23)18-11-13-26(25-18)14-15-27(17-8-4-5-9-17)19(28)24-12-10-16-6-2-1-3-7-16/h1-3,6-7,11,13,17H,4-5,8-10,12,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHVJATUXWWSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

  • Molecular formula : C₂₀H₂₅F₃N₄O
  • Molecular weight : 394.4 g/mol
  • Key functional groups :
    • Urea (-NHC(O)NH-)
    • 3-(Trifluoromethyl)-1H-pyrazole
    • Cyclopentyl and phenethyl substituents.

Synthetic Routes and Methodologies

Pyrazole Ring Synthesis

The 3-(trifluoromethyl)-1H-pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones. For example, reacting hydrazine hydrate with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions yields the pyrazole ring.

Representative reaction :
$$
\text{Hydrazine hydrate} + \text{CF}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{HCl, EtOH}} 3\text{-(Trifluoromethyl)-1H-pyrazole} + \text{H}_2\text{O}
$$
Yield: 75–85% (reflux, 12 h).

Ethyl-Bridge Installation

The pyrazole’s N1 position is alkylated with 1,2-dibromoethane to introduce a bromoethyl group, followed by nucleophilic substitution with cyclopentylamine.

Stepwise process :

  • Alkylation :
    $$
    3\text{-(Trifluoromethyl)-1H-pyrazole} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF}} 1\text{-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole}
    $$
    Yield: 60–70%.
  • Amination :
    $$
    1\text{-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole} + \text{Cyclopentylamine} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} 1\text{-(2-(Cyclopentylamino)ethyl)-3-(trifluoromethyl)-1H-pyrazole}
    $$
    Yield: 80–85% (60°C, 24 h).

Urea Linkage Assembly

The urea moiety is formed via reaction of the secondary amine intermediate with phenethyl isocyanate under anhydrous conditions.

Urea formation :
$$
1\text{-(2-(Cyclopentylamino)ethyl)-3-(trifluoromethyl)-1H-pyrazole} + \text{Phenethyl isocyanate} \xrightarrow{\text{THF, rt}} \text{Target compound}
$$
Yield: 70–75% (24 h).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Pyrazole cyclocondensation : Ethanol or water as solvents at reflux (80–100°C) maximize yields.
  • Alkylation : Polar aprotic solvents (DMF, DMSO) with NaH base improve electrophilic substitution.
  • Urea coupling : Tetrahydrofuran (THF) at room temperature minimizes side reactions.

Catalytic and Green Chemistry Approaches

Microwave-assisted synthesis reduces pyrazole formation time from 12 h to 30 min (yield: 82%). Solvent-free conditions during urea coupling enhance atom economy (yield: 78%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : δ 7.8 ppm (pyrazole C-H), δ 3.4–3.6 ppm (ethylene -CH₂-), δ 1.5–1.8 ppm (cyclopentyl).
  • ¹³C NMR : δ 158 ppm (urea carbonyl), δ 121 ppm (CF₃).
  • HRMS : m/z 394.1987 [M+H]⁺ (calc. 394.1991).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >95% purity.

Challenges and Limitations

  • Regioselectivity in pyrazole synthesis : Competing 1,3- vs. 1,5-disubstitution requires careful stoichiometric control.
  • Isocyanate handling : Moisture-sensitive reagents necessitate inert atmospheres.
  • Purification : Silica gel chromatography is often needed post-urea formation due to byproducts.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Purity (%) Key Advantage
Conventional cyclocondensation 75 12 90 Scalability
Microwave-assisted 82 0.5 95 Rapid synthesis
Solvent-free urea coupling 78 24 93 Eco-friendly

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous urea derivatives and pyrazole-containing molecules from published literature.

Urea Derivatives with Aromatic and Heterocyclic Substituents

describes a series of urea derivatives (11a–11o) with phenyl, substituted phenyl, and thiazole-piperazine groups. Key comparisons include:

  • Substituent Effects : Compounds like 11d (1-(4-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) and 11e (1-(3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) share the trifluoromethylphenyl group but incorporate a thiazole-piperazine backbone instead of a pyrazole-ethyl chain . These differences likely alter solubility and target engagement.
  • Molecular Weight and Lipophilicity : The target compound’s molecular weight (estimated ~437.5 g/mol) is lower than 11m (1-(3,5-di(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea, MW 602.2 [M+H]+), suggesting improved bioavailability .

Pyrazole-Containing Analogues

  • : The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (MW 380.4, C₁₇H₁₅F₃N₄OS) shares a trifluoromethylphenyl-urea core but replaces the cyclopentyl and phenethyl groups with a thiophene-pyrazole chain. This substitution reduces steric bulk and may decrease lipophilicity (clogP ~3.5 vs. ~4.5 for the target compound) .
  • : The pyrazole-containing acetamide derivative (compound 191) includes a 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl group. While its amide core differs from urea, the trifluoromethyl pyrazole moiety highlights the role of electron-withdrawing groups in enhancing binding to hydrophobic pockets .

Urea-Based GPCR/Ion Channel Modulators

lists urea derivatives like A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea) and SB705498 (N-(2-bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea). These compounds demonstrate that trifluoromethyl and aromatic groups in urea scaffolds are critical for modulating receptors such as TRPV1 or cannabinoid receptors .

Data Table: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Urea Cyclopentyl, phenethyl, trifluoromethylpyrazole ~437.5 High lipophilicity (clogP ~4.5) N/A
11d () Urea 4-(Trifluoromethyl)phenyl, thiazole-piperazine 534.1 [M+H]+ Moderate solubility
Compound Urea 2-(Trifluoromethyl)phenyl, thiophene-pyrazole 380.4 Lower steric bulk
A-425619 () Urea Isoquinolinyl, 4-(trifluoromethyl)benzyl ~405.4 TRPV1 antagonist activity
Compound 191 () Acetamide 5-cyclopropyl-3-(trifluoromethyl)pyrazole N/A Atropisomer formation

Research Findings and Implications

  • Synthetic Yields : Urea derivatives in were synthesized with yields >83%, suggesting that the target compound’s synthesis could be optimized using similar coupling strategies .
  • Biological Activity : While direct data for the target compound is unavailable, analogues like A-425619 and SB705498 show that trifluoromethyl and aryl groups enhance receptor binding. The cyclopentyl group in the target compound may confer selectivity for sterically constrained targets .
  • Metabolic Stability : The trifluoromethylpyrazole group likely improves resistance to oxidative metabolism, as seen in pyrazole-containing drugs like celecoxib .

Q & A

Basic Research Questions

Q. What experimental design principles are critical for optimizing the synthesis of 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea?

  • Methodological Answer : Synthesis optimization requires a stepwise approach with precise control of reaction conditions. Key steps include:

  • Temperature modulation to avoid side reactions (e.g., decomposition of the trifluoromethylpyrazole moiety) .
  • Solvent selection (e.g., DMF or THF) to stabilize intermediates and improve yields .
  • Stepwise purification using column chromatography or recrystallization to isolate intermediates like the urea or pyrazole derivatives .
    • Data : Yields for similar urea derivatives range from 45–72% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm connectivity of the cyclopentyl, phenethyl, and pyrazole groups. The trifluoromethyl group (CF3CF_3) appears as a singlet at ~δ -60 ppm in 19^{19}F NMR .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the urea linkage and pyrazole ring. For example, C=O bond lengths in urea derivatives typically measure 1.21–1.23 Å .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated m/z 452.19 for C21_{21}H24_{24}F3_3N5_5O) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., kinases or GPCRs) to explain variability in IC50_{50} values across assays .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., cyclopentyl vs. cyclohexyl) with activity differences using descriptors like logP or polar surface area .
  • Meta-Analysis : Compare datasets from independent studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Q. What advanced reaction engineering strategies improve scalability of multi-step syntheses involving trifluoromethylpyrazole intermediates?

  • Methodological Answer :

  • Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., cyclopentylurea formation) by controlling residence time and temperature gradients .
  • Membrane Separation : Purifies intermediates via nanofiltration, reducing solvent waste and improving throughput .
  • In Situ Monitoring : Raman spectroscopy tracks real-time conversion of unstable intermediates (e.g., isocyanate precursors) .

Q. How do structural modifications to the pyrazole or urea moieties affect thermodynamic stability and bioavailability?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., Td_{d} >200°C for trifluoromethylpyrazole derivatives) .
  • Solubility Studies : LogD (pH 7.4) values for similar compounds range from 2.1–3.5, indicating moderate membrane permeability .
  • Caco-2 Assays : Modifying the phenethyl group to a polar substituent (e.g., hydroxyl) increases aqueous solubility but reduces blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s enzyme inhibition potency?

  • Methodological Answer :

  • Assay Variability : Differences in buffer pH (e.g., 7.4 vs. 6.8) can alter ionization of the urea group, affecting binding to serine hydrolases .
  • Protein Source : Recombinant vs. native enzymes may exhibit divergent kinetics due to post-translational modifications .
  • Control Experiments : Use of irreversible inhibitors (e.g., PMSF) in some studies may mask the compound’s reversible inhibition mechanism .

Methodological Resources

  • Synthetic Protocols : Stepwise procedures for pyrazole-urea coupling .
  • Computational Tools : Gaussian 16 for DFT calculations; AutoDock Vina for docking studies .
  • Analytical Standards : PubChem CID 1795304 (structural analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.